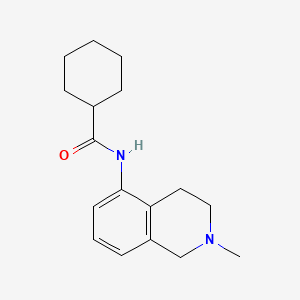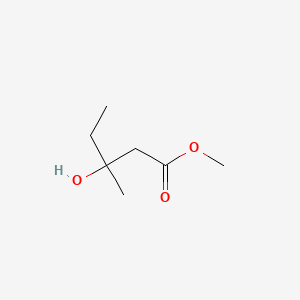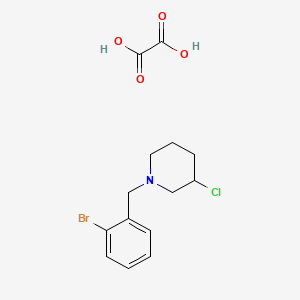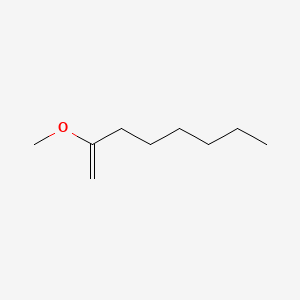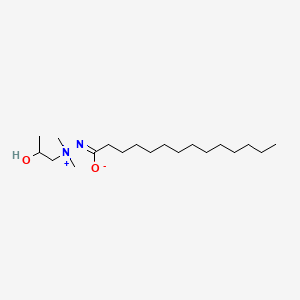
1,1-Dimethyl-1-(2-hydroxypropylamine)tetradecanimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethyl-1-(2-hydroxypropylamine)tetradecanimide is a crystalline solid compound with the molecular formula C19H40N2O2 and a molecular weight of 328.5331 . It belongs to the chemical groups of alcohols and polyols, amides and imides, and quaternary ammonium and phosphonium salts . This compound is insoluble in water and is known for its chemical reactivity as a base .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-1-(2-hydroxypropylamine)tetradecanimide typically involves the reaction of a tetradecanoyl chloride with 1,1-dimethyl-2-hydroxypropylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired crystalline solid .
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-1-(2-hydroxypropylamine)tetradecanimide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imide group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halides or esters.
Scientific Research Applications
1,1-Dimethyl-1-(2-hydroxypropylamine)tetradecanimide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of detergents and cosmetics due to its surfactant properties.
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-1-(2-hydroxypropylamine)tetradecanimide involves its reactivity as a chemical base. It neutralizes acids to form salts and water, and these acid-base reactions are exothermic . The compound may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dimethyl-1-(2-hydroxypropyl)amine myristimide
- Hydrozinium-1-(2-hydroxypropyl)-1,1-dimethyl-2-(1-oxotetradecyl) hydroxide, inner salt
Uniqueness
1,1-Dimethyl-1-(2-hydroxypropylamine)tetradecanimide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and physical properties. Its crystalline solid form and insolubility in water make it suitable for specific industrial applications, such as in detergents and cosmetics .
Properties
CAS No. |
38848-76-9 |
|---|---|
Molecular Formula |
C19H40N2O2 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
(1Z)-N-[2-hydroxypropyl(dimethyl)azaniumyl]tetradecanimidate |
InChI |
InChI=1S/C19H40N2O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-19(23)20-21(3,4)17-18(2)22/h18,22H,5-17H2,1-4H3 |
InChI Key |
YXVZYUMQWJWUIC-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C(=N/[N+](C)(C)CC(C)O)/[O-] |
Canonical SMILES |
CCCCCCCCCCCCCC(=N[N+](C)(C)CC(C)O)[O-] |
physical_description |
1,1-dimethyl-1-(2-hydroxypropylamine)tetradecanimide is a crystalline solid. (NTP, 1992) |
solubility |
less than 1 mg/mL at 66 °F (NTP, 1992) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Chlorophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14663662.png)
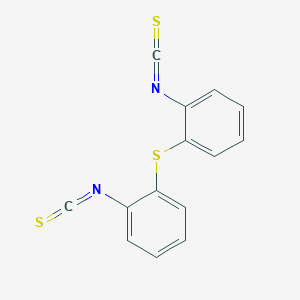
![1-[(2-Hydroxyethyl)sulfanyl]dodecan-2-OL](/img/structure/B14663678.png)

